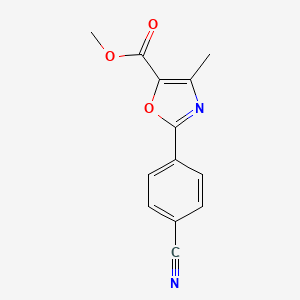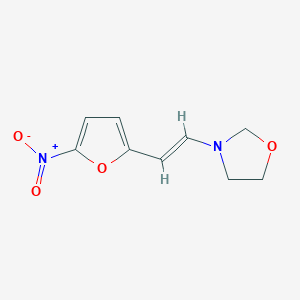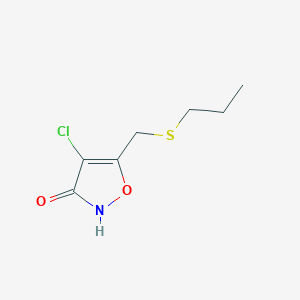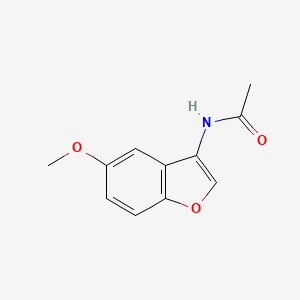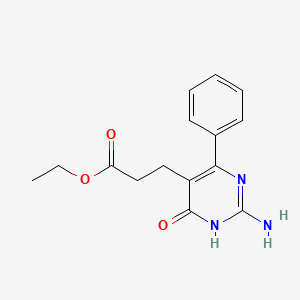
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring fused with a phenyl group and an ethyl ester moiety. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under reflux conditions to yield the desired dihydropyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound.
化学反应分析
Types of Reactions
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the dihydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学研究应用
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells. The molecular pathways involved may include the inhibition of key signaling proteins and the modulation of gene expression .
相似化合物的比较
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido derivatives: Compounds with comparable biological activities.
Uniqueness
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate is unique due to its specific substitution pattern and the presence of the ethyl ester moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C15H17N3O3 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
ethyl 3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-12(19)9-8-11-13(10-6-4-3-5-7-10)17-15(16)18-14(11)20/h3-7H,2,8-9H2,1H3,(H3,16,17,18,20) |
InChI 键 |
WGXHUZCHYMSQAN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


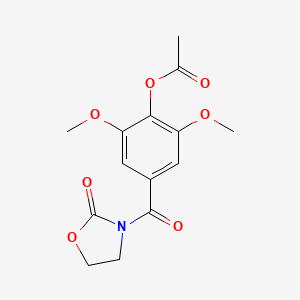
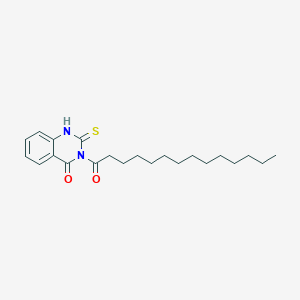
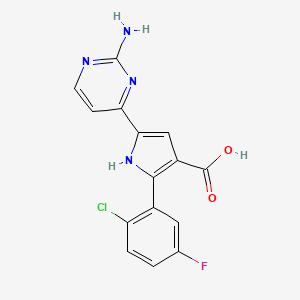
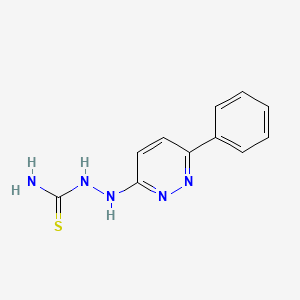
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
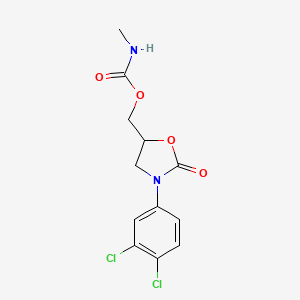
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
